molecular formula C7H8BrFN2 B13588371 (2-Bromo-3-fluorobenzyl)hydrazine

(2-Bromo-3-fluorobenzyl)hydrazine

Cat. No.: B13588371
M. Wt: 219.05 g/mol
InChI Key: RJTLKUAOSZVDMM-UHFFFAOYSA-N
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Description

(2-Bromo-3-fluorobenzyl)hydrazine is an organic compound with the molecular formula C7H8BrFN2 It is a derivative of benzylhydrazine, where the benzyl group is substituted with bromine and fluorine atoms at the 2 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-fluorobenzyl)hydrazine typically involves the reaction of 2-bromo-3-fluorobenzaldehyde with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-fluorobenzyl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield azides, while reduction with NaBH4 can produce amines.

Scientific Research Applications

(2-Bromo-3-fluorobenzyl)hydrazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-3-fluorobenzyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromo-3-chlorobenzyl)hydrazine: Similar structure but with a chlorine atom instead of fluorine.

    (2-Bromo-3-methylbenzyl)hydrazine: Similar structure but with a methyl group instead of fluorine.

    (2-Bromo-3-nitrobenzyl)hydrazine: Similar structure but with a nitro group instead of fluorine.

Uniqueness

(2-Bromo-3-fluorobenzyl)hydrazine is unique due to the presence of both bromine and fluorine atoms, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H8BrFN2

Molecular Weight

219.05 g/mol

IUPAC Name

(2-bromo-3-fluorophenyl)methylhydrazine

InChI

InChI=1S/C7H8BrFN2/c8-7-5(4-11-10)2-1-3-6(7)9/h1-3,11H,4,10H2

InChI Key

RJTLKUAOSZVDMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)CNN

Origin of Product

United States

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